molecular formula C10H8ClNO2S B13046473 Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate

Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B13046473
M. Wt: 241.69 g/mol
InChI Key: OTGFLFWGPWXLJB-UHFFFAOYSA-N
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Description

Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate is a versatile chlorinated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. The thieno[2,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory effects . The reactive chlorine and ester functional groups on this scaffold make it a key precursor for the synthesis of more complex fused heterocyclic systems, including pyrrolo[2',3':4,5]thieno[2,3-b]pyridine and various pyrimidine derivatives, which are often explored for their unique photophysical properties and biological efficacy . Furthermore, thieno[2,3-b]pyridine derivatives have found applications beyond pharmaceuticals, such as in the development of dyes and the preparation of organic light-emitting diodes (OLEDs) . As a building block, it enables researchers to efficiently generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3

InChI Key

OTGFLFWGPWXLJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is of particular interest in drug discovery and development due to its structural similarity to biologically active compounds. The thieno[2,3-B]pyridine core is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Anticancer Activity

Research has shown that derivatives of thieno[2,3-B]pyridine exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives selectively inhibited the growth of breast cancer cells by targeting specific kinases involved in tumor progression .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows for nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound:

  • Method A: Reaction of thieno[2,3-B]pyridine with ethyl chloroformate under basic conditions.
  • Method B: Chlorination of ethyl thieno[2,3-B]pyridine-2-carboxylate using phosphorus pentachloride .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.

Mechanism of Action

The mechanism of action of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

  • Structure: Differs in the fused ring system (pyrrolo[2,3-c]pyridine vs. thieno[2,3-B]pyridine) and chlorine position (5 vs. 6).
  • Synthesis : Achieved in 60% yield under conditions analogous to the Hantzsch synthesis, suggesting comparable synthetic accessibility .

Ethyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Key Difference: Chlorine at position 6 (matching the target compound) but fused to a pyrrolo ring instead of thieno.
  • Impact: The nitrogen-rich pyrrolo ring could enhance hydrogen-bonding interactions in biological targets, whereas the sulfur atom in thieno derivatives may improve lipophilicity .

Thienopyridine Derivatives with Varied Substituents

Ethyl 3-Amino-6-Methylthieno[2,3-b]pyridine-2-Carboxylate

  • Structure: Methyl group at position 6 instead of chlorine and an amino group at position 3.
  • Properties :
    • Molecular Weight : 236.29 g/mol (vs. ~255.7 g/mol for the target compound, assuming similar substituents).
    • Reactivity : The electron-donating methyl group may reduce electrophilic aromatic substitution rates compared to the electron-withdrawing chlorine .

Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]Pyridine-3-Carboxylate

  • Structure: Features a Boc-protected amine and a partially saturated thienopyridine ring.
  • Similarity Score : 0.86 (high structural overlap).
  • Functional Impact : The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the chloro substituent, which is inherently reactive .

Complex Polyheterocyclic Analogues

Compound 71 (Ethyl 3-[(3-Amino-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-Carboxylate)

  • Structure: Bulky substituents (cyano, ethoxy, phenyl) and a bis-thienopyridine framework.
  • Molecular Weight : 722.9 g/mol (significantly higher than the target compound).
  • Applications : The extended conjugation and multiple substituents likely enhance binding to complex biological targets (e.g., DNA topoisomerases) but reduce solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
Ethyl 6-Chlorothieno[2,3-B]pyridine-2-carboxylate Thieno[2,3-B]pyridine Cl (C6), COOEt (C2) ~255.7* N/A Pharmaceutical intermediate
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Cl (C5), COOEt (C2) ~240.7 60 Kinase inhibitor precursor
Ethyl 3-Amino-6-Methylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine NH2 (C3), CH3 (C6) 236.29 N/A Antimicrobial agent
Compound 71 Bis-Thieno[2,3-b]pyridine Cyano, ethoxy, phenyl 722.9 84 DNA-binding studies

*Estimated based on structural analogs.

Key Insights

  • Chlorine Position : Chlorine at position 6 (as in the target compound) may optimize steric and electronic effects for specific receptor interactions compared to position 5 .
  • Ring System: Thienopyridine derivatives generally exhibit higher metabolic stability than pyrrolopyridines due to sulfur’s lipophilicity .
  • Synthetic Complexity: Bulky substituents (e.g., phenyl, cyano) improve target specificity but complicate synthesis and purification .

Biological Activity

Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

This compound belongs to a class of thienopyridine derivatives that exhibit various pharmacological properties. The compound's structure allows for interactions with multiple biological targets, including enzymes and receptors, making it a candidate for drug development.

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate thienopyridine derivatives.
  • Reagents : Common reagents include chlorinating agents and carboxylate sources.
  • Yield : The synthetic route generally yields high purity with efficiencies around 80-95% depending on the method used.

3.1 Antitumor Activity

Research has shown that this compound exhibits significant antitumor properties. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of exposure .

3.2 Enzyme Inhibition

The compound has been identified as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism.

  • Research Findings : Inhibition studies revealed that this compound significantly affects the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics .

3.3 Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound against various pathogens.

  • Antibacterial Testing : this compound demonstrated activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the thienopyridine structure can significantly influence its efficacy and selectivity.

ModificationEffect on ActivityReference
Chlorine substitution at position 6Increases antitumor activity
Alteration of the carboxylic acid groupEnhances enzyme inhibition
Variation in alkyl chain lengthAffects solubility and bioavailability

5. Toxicity and Pharmacokinetic Properties

Evaluating the toxicity and pharmacokinetic profiles is essential for further development:

  • Toxicity Assessments : Preliminary studies indicate low toxicity in mammalian cell lines (EC50 > 100 µM) .
  • ADME Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion characteristics, which are critical for its potential as a therapeutic agent .

6. Conclusion

This compound shows promise as a lead compound for drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

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